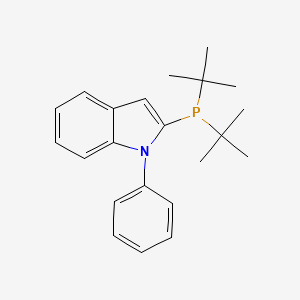

2-(DI-Tert-butylphosphino)-1-phenylindole

Vue d'ensemble

Description

2-(DI-Tert-butylphosphino)-1-phenylindole is an organophosphorus compound that features a phosphine ligand attached to an indole ring. This compound is known for its utility in various catalytic processes, particularly in the field of organic synthesis. The presence of the phosphine group enhances its reactivity and makes it a valuable ligand in transition metal-catalyzed reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(DI-Tert-butylphosphino)-1-phenylindole typically involves the reaction of 1-phenylindole with di-tert-butylphosphine. The process can be carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. A common method involves the use of a palladium catalyst to facilitate the coupling reaction between the indole and the phosphine ligand.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The phosphine group in this compound can undergo oxidation to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.

Substitution: Nucleophiles such as halides or amines can be employed in the presence of a suitable catalyst.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used under inert atmosphere conditions.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted indole derivatives.

Coupling Reactions: Biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

Catalytic Applications

PIntB is primarily utilized as a ligand in several key catalytic processes:

-

Palladium-Catalyzed Cross-Coupling Reactions : PIntB is particularly effective in facilitating reactions such as:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The electron-donating ability of PIntB stabilizes the palladium center, enhancing reaction efficiency.

- Sonogashira Coupling : Involves the coupling of terminal alkynes with aryl or vinyl halides. PIntB's steric bulk assists in achieving higher selectivity and yields.

- Buchwald-Hartwig Amination : This reaction involves the coupling of amines with aryl halides to form anilines. PIntB's properties make it suitable for this transformation, providing improved rates and product yields.

Comparative Performance

The effectiveness of PIntB can be compared with other phosphine ligands commonly used in similar reactions. Below is a table summarizing some key ligands and their characteristics:

| Ligand Name | Steric Hindrance | Electronic Donation | Key Applications |

|---|---|---|---|

| 2-(Di-tert-butylphosphino)-1-phenylindole | High | Strong | Suzuki-Miyaura, Sonogashira |

| 2-(Dicyclohexylphosphino)-1-phenylindole | Moderate | Moderate | General palladium catalysis |

| 2-(Diphenylphosphino)-1-phenylindole | Low | Strong | Cross-coupling reactions |

Case Studies

Several studies have documented the successful application of PIntB in various catalytic systems:

- Palladium-Catalyzed Reactions : Research indicates that PIntB significantly improves the efficiency of palladium catalysts in both Suzuki and Sonogashira reactions. For instance, a study demonstrated that using PIntB resulted in higher yields compared to traditional phosphine ligands due to its optimal balance of sterics and electronics .

- Material Science Applications : Beyond organic synthesis, PIntB has been explored for its potential in material science, particularly in developing advanced polymers and nanomaterials through cross-coupling methodologies . This opens avenues for creating materials with tailored properties for specific applications.

- Pharmaceutical Chemistry : The versatility of PIntB has also been highlighted in pharmaceutical chemistry, where it aids in synthesizing complex organic molecules that serve as drug candidates . Its ability to facilitate efficient carbon-carbon bond formation is crucial for constructing intricate molecular architectures.

Mécanisme D'action

The mechanism by which 2-(DI-Tert-butylphosphino)-1-phenylindole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole ring provides additional stability and electronic properties that enhance the overall reactivity of the compound.

Comparaison Avec Des Composés Similaires

- 2-(DI-Tert-butylphosphino)biphenyl

- 2-(DI-Tert-butylphosphino)-2’,4’,6’-triisopropylbiphenyl

- 2-(DI-Tert-butylphosphino)-1,1’-biphenyl

Uniqueness: 2-(DI-Tert-butylphosphino)-1-phenylindole is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other phosphine ligands. This uniqueness makes it particularly effective in certain catalytic processes where other ligands may not perform as well.

Activité Biologique

2-(Di-Tert-butylphosphino)-1-phenylindole (CAS No. 740815-37-6) is a phosphine-containing compound that has garnered attention in various fields of research, including medicinal chemistry and biochemistry. Its unique structural features enable diverse biological activities, particularly in the context of enzyme inhibition and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

The biological effects of this compound are primarily mediated through its interactions with various enzymes and receptors. The phosphine moiety can act as a ligand for transition metal complexes, influencing catalytic activities in biological systems. Additionally, the indole structure may interact with biological macromolecules, affecting signaling pathways related to cell proliferation and apoptosis.

Enzyme Inhibition

Several studies have reported on the enzyme-inhibitory properties of this compound. It has been shown to inhibit key enzymes involved in metabolic pathways, with potential applications in cancer therapy and metabolic disorders.

Table 1: Enzyme Inhibition Data

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7) and melanoma cells (B16F10).

Table 2: Cytotoxicity Assay Results

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer potential of this compound in MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death in treated cells compared to controls.

Case Study 2: Inhibition of Inflammatory Pathways

Research has shown that this compound inhibits COX-2 activity, reducing prostaglandin synthesis in inflammatory models. This suggests potential therapeutic applications in treating inflammatory diseases.

Propriétés

IUPAC Name |

ditert-butyl-(1-phenylindol-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NP/c1-21(2,3)24(22(4,5)6)20-16-17-12-10-11-15-19(17)23(20)18-13-8-7-9-14-18/h7-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZRDZCQFYUOHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC2=CC=CC=C2N1C3=CC=CC=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457771 | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740815-37-6 | |

| Record name | 2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740815-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(DI-TERT-BUTYLPHOSPHINO)-1-PHENYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[Bis(2-methyl-2-propanyl)phosphino]-1-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.